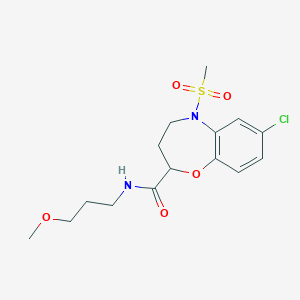
N-(3-chloro-4-methylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide (let’s call it Compound X ) is a mouthful of a name, but its structure reveals its significance. It belongs to the class of benzothiadiazine derivatives, which have diverse applications in various fields.
Preparation Methods
Synthetic Routes: The synthesis of Compound X involves several steps. One common synthetic route starts with the condensation of 3-chloro-4-methylbenzenamine with 2,3-dihydro-3-thiophenamine 1,1-dioxide. This reaction yields Compound X as a key intermediate.
Reaction Conditions: The reaction conditions vary depending on the specific synthetic route employed. Solvents, temperatures, and catalysts play crucial roles in achieving high yields.
Industrial Production: While Compound X is not produced on an industrial scale, its synthesis can be adapted for larger-scale production. Optimization of reaction conditions and purification methods would be necessary.
Chemical Reactions Analysis
Reactivity: Compound X can undergo various chemical reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzene ring can be replaced.
Acid-Base Reactions: The carboxamide group can participate in acid-base reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like chlorine or bromine.
Acid-Base Reactions: Strong acids or bases.
Major Products: The major products depend on the specific reaction. For example, oxidation may yield a sulfoxide or sulfone form of Compound X.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated for potential therapeutic effects due to its structural features.
Chemical Research: Used as a building block in the synthesis of other compounds.
Industry: Limited applications due to its complexity.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Compound X shares structural similarities with other benzothiadiazine derivatives, such as:
(3S)-N-(3-Chloro-4-methylphenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide: .
(3S)-N-(3-Chloro-4-methylphenyl)-2,3-dihydro-3-thiophenamine 1,1-dioxide: .
Compound X’s unique combination of substituents sets it apart.
Properties
Molecular Formula |
C19H20ClN3O3S |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-4-9-23-13(3)22-27(25,26)18-10-14(6-8-17(18)23)19(24)21-15-7-5-12(2)16(20)11-15/h5-8,10-11H,4,9H2,1-3H3,(H,21,24) |
InChI Key |
KLARTBKPVWUIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11227353.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1-phenylcyclopentanecarboxamide](/img/structure/B11227356.png)
![N-(2,5-difluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11227358.png)

![1-(1H-indazol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11227365.png)

![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11227379.png)
![methyl 3-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11227381.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11227393.png)

![Methyl 2-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11227408.png)
![6-allyl-N-(3,4-difluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11227419.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11227424.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenylcyclopentanecarboxamide](/img/structure/B11227431.png)
